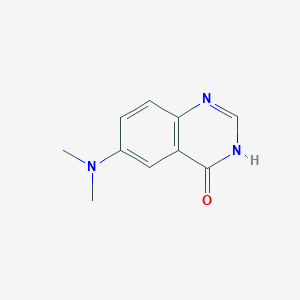
6-dimethylamino-quinazolin-4(3H)-one
Cat. No. B8534376
M. Wt: 189.21 g/mol
InChI Key: QEZGFZRXRIPXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04011323
Procedure details


A mixture of 14.6 g. of 2-amino-5-dimethylaminobenzoic acid and 75 ml. of formamide is refluxed for 40 minutes, cooled to room temperature, 100 ml. of water added, the crystals broken up and recovered by filtering. After washing several times with water, the solids are dried to obtain 6-dimethylamino-quinazolin-4(3H)one, m.p. 233°-236° C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]([CH3:13])[CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:14]([NH2:16])=O>O>[CH3:12][N:11]([CH3:13])[C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[CH:14][NH:16][C:4]2=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 14.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing several times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids are dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1C=C2C(NC=NC2=CC1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
